

Application Notes and Protocols for NMR Spectroscopic Analysis of Methyl Elaidate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate is the methyl ester of elaidic acid, a monounsaturated trans-fatty acid. It is the trans isomer of methyl oleate. As a fatty acid methyl ester (FAME), it serves as a significant biomarker in various biological studies and is a component of biodiesel. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of **methyl elaidate**. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of **methyl elaidate**, including data interpretation and standardized experimental protocols.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for **methyl elaidate**, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of Methyl Elaidate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
5.34	m	-	H-9, H-10 (Olefinic)
3.67	S	-	-OCH₃ (Ester methyl)
2.28	t	7.5	H-2 (Methylene α to C=O)
2.00	m	-	H-8, H-11 (Allylic methylenes)
1.61	р	7.4	H-3 (Methylene β to C=O)
1.28	br s	-	H-4 to H-7, H-12 to H- 17 (Methylene chain)
0.88	t	6.8	H-18 (Terminal methyl)

s = singlet, t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of Methyl Elaidate



Chemical Shift (δ) ppm	Assignment
174.3	C-1 (Carbonyl)
130.0	C-9, C-10 (Olefinic)
51.4	-OCH₃ (Ester methyl)
34.1	C-2
32.6	C-8, C-11
31.9	C-16
29.7	Methylene chain
29.5	Methylene chain
29.3	Methylene chain
29.1	Methylene chain
29.0	Methylene chain
25.0	C-3
22.7	C-17
14.1	C-18

Experimental Protocols Sample Preparation

A standard protocol for preparing a **methyl elaidate** sample for NMR analysis is as follows:

- Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity methyl elaidate directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds like FAMEs.



- Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure a homogeneous solution is formed.
- Transfer: If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
- Labeling: Properly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width: 16 ppm (-2 to 14 ppm).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): Approximately 4 seconds.
- Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation.

¹³C NMR Spectroscopy:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Temperature: 298 K (25 °C).
- Spectral Width: 240 ppm (-10 to 230 ppm).

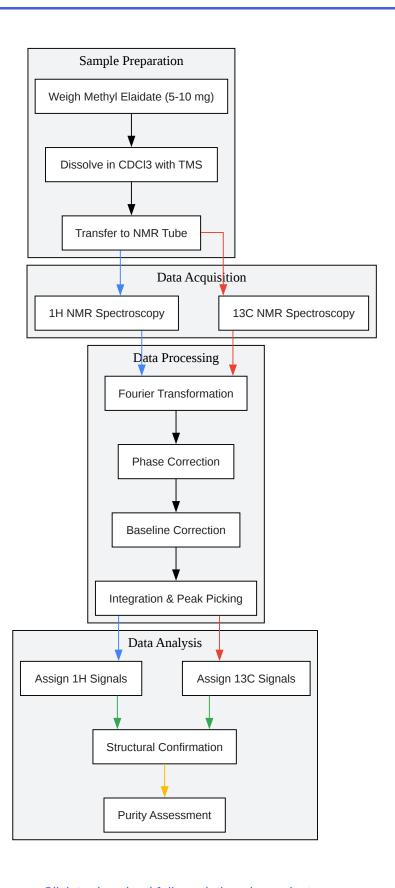


- Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): Approximately 1-2 seconds.
- Processing: Apply a line broadening of 1-2 Hz using an exponential window function before Fourier transformation.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of **methyl elaidate**.





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